molecular formula C17H13NO3 B2694131 Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 73349-64-1

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No. B2694131
CAS RN: 73349-64-1
M. Wt: 279.295
InChI Key: MLODSGJFBQMDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is a chemical compound with the molecular formula C₁₁H₉NO₃ . Its average mass is approximately 203.194 Da , and its monoisotopic mass is 203.058243 Da . This compound belongs to the class of isoquinoline derivatives and exhibits interesting properties that warrant further investigation.


Molecular Structure Analysis

The molecular structure of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is crucial for understanding its properties and reactivity. X-ray diffraction analysis data can provide accurate geometric information about the compound’s arrangement of atoms in three dimensions . This structural data aids in predicting its behavior in various environments.


Physical And Chemical Properties Analysis

  • Molar Volume : 157.7 cm³/mol .

Scientific Research Applications

These applications highlight the versatility of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate and its derivatives in diverse scientific contexts. Further research and development may uncover additional uses and therapeutic benefits. If you need more detailed information on any specific application, feel free to ask! 😊

properties

IUPAC Name

methyl 1-oxo-2-phenylisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODSGJFBQMDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.